molecular formula C5H7BrN2O2S B15323233 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole

Cat. No.: B15323233
M. Wt: 239.09 g/mol
InChI Key: XCSYPHXYFLLCAG-UHFFFAOYSA-N
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Description

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the third position, a methanesulfonyl group at the fifth position, and a methyl group at the first position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole typically involves the following steps:

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group at the first position can be introduced using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding pyrazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a suitable solvent.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of 3-substituted pyrazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of pyrazoline derivatives.

Scientific Research Applications

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1H-pyrazole
  • 3-bromo-5-methyl-1H-pyrazole
  • 3-bromo-5-methanesulfonyl-1H-pyrazole

Uniqueness

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a methanesulfonyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7BrN2O2S

Molecular Weight

239.09 g/mol

IUPAC Name

3-bromo-1-methyl-5-methylsulfonylpyrazole

InChI

InChI=1S/C5H7BrN2O2S/c1-8-5(11(2,9)10)3-4(6)7-8/h3H,1-2H3

InChI Key

XCSYPHXYFLLCAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)S(=O)(=O)C

Origin of Product

United States

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